molecular formula C11H11N3O2 B13583227 3-(1,3-Dioxoisoindolin-2-yl)propanimidamide

3-(1,3-Dioxoisoindolin-2-yl)propanimidamide

Cat. No.: B13583227
M. Wt: 217.22 g/mol
InChI Key: MUPATHFJDQGWLJ-UHFFFAOYSA-N
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Description

3-(1,3-Dioxoisoindolin-2-yl)propanimidamide is a chemical compound with the molecular formula C11H11N3O2 It is a derivative of isoindoline and contains both an imide and an amidine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxoisoindolin-2-yl)propanimidamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline derivative. This is followed by further functionalization to introduce the amidine group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as laboratory synthesis but optimized for efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxoisoindolin-2-yl)propanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,3-Dioxoisoindolin-2-yl)propanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxoisoindolin-2-yl)propanimidamide involves its interaction with specific molecular targets. The imide and amidine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A related compound with similar structural features but lacking the amidine group.

    Succinimide: Another imide-containing compound with different biological and chemical properties.

    Thalidomide: A well-known pharmaceutical with a similar core structure but different functional groups.

Uniqueness

3-(1,3-Dioxoisoindolin-2-yl)propanimidamide is unique due to the presence of both imide and amidine groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-9(13)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4H,5-6H2,(H3,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPATHFJDQGWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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